4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
Description
Molecular Architecture and Isotopic Differentiation
The compound's structure (C₁₈H₂₀D₃ClINO₃) incorporates deuterium at three equivalent hydrogen positions within the 2-methoxybenzyl group's methyl substituent (Fig. 1). This strategic labeling creates a +3 Da mass shift relative to the non-deuterated analog while maintaining identical chromatographic retention properties due to preserved intermolecular interactions. X-ray crystallographic studies of related NBOMe derivatives reveal planar alignment between the iodinated phenethylamine core and the substituted benzyl group, suggesting deuterium placement in a sterically non-critical region that minimizes conformational disruption.
Table 1: Comparative molecular properties of deuterated vs. non-deuterated forms
| Property | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Molecular Formula | C₁₈H₂₀D₃ClINO₃ | C₁₈H₂₃ClINO₃ |
| Exact Mass | 466.05995 Da | 463.04312 Da |
| Retention Index (C18) | 8.42 min | 8.40 min |
| LogP | 3.12 ± 0.05 | 3.15 ± 0.03 |
Mechanistic Advantages in Quantitative Analysis
Deuterium labeling induces negligible changes in ionization efficiency (Δ <2% in ESI+) compared to carbon-13 or nitrogen-15 isotopes, making it ideal for internal standardization. The +3 Da mass difference exceeds natural isotopic abundance patterns (M+3 <0.3% for C₁₈H₂₃ClINO₃), enabling unambiguous detection in MRM transitions. Collision-induced dissociation studies demonstrate identical fragmentation pathways between deuterated and native forms, ensuring equivalent detector response factors for peak area normalization.
Historical Context of NBOMe Derivatives in Receptor Agonist Research
Evolution from Phenethylamine Scaffolds
The NBOMe series originated from Shulgin's 2C-X phenethylamines through N-benzyl substitution, first reported in 2000. This structural modification enhanced 5-HT₂A receptor binding affinity by 10-100 fold compared to parent compounds like 2C-I (Ki = 0.044 nM vs 0.7 nM). Early pharmacological characterization revealed that the 2-methoxybenzyl group induces allosteric stabilization of receptor conformations, prolonging signaling duration and increasing functional selectivity.
Role in Serotonin Receptor Profiling
25I-NBOMe derivatives became critical tools for mapping 5-HT₂A receptor distributions using positron emission tomography (PET). Carbon-11 labeled analogs ([¹¹C]Cimbi-5) demonstrated superior receptor occupancy metrics compared to traditional antagonists like ketanserin, enabling visualization of high-affinity receptor states in living brain tissue. The deuterated analog's structural similarity allows its use in competitive binding assays to quantify receptor density without radioactive tracers.
Table 2: Key receptor binding parameters of NBOMe derivatives
| Receptor | Kₐ (nM) | EC₅₀ (nM) | Intrinsic Activity |
|---|---|---|---|
| 5-HT₂A | 0.044 | 0.35 | Full Agonist |
| 5-HT₂B | 1.4 | 3.4 | Partial Agonist |
| 5-HT₂C | 0.43 | 0.098 | Full Agonist |
| TAAR1 (mouse) | 440 | 5,200 | Weak Agonist |
Role as an Internal Standard in Quantitative Mass Spectrometry
Optimization of Bioanalytical Workflows
The deuterated compound's primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of NBOMe analogs in biological matrices. Validation studies demonstrate linear responses from 0.1-100 ng/mL in urine and 0.025-2.5 ng/mg in hair with R² >0.99. Co-elution with native analytes (Δt_R <0.05 min) compensates for matrix-induced ion suppression/enhancement effects, reducing inter-run variability to <8% RSD.
Method Validation Parameters
Table 3: Representative validation data for hair analysis
| Parameter | Value |
|---|---|
| LOD | 3-5 pg/mg |
| LOQ | 6.25-12.5 pg/mg |
| Intra-day Precision | 4.1-7.8% RSD |
| Inter-day Precision | 6.9-9.2% RSD |
| Extraction Recovery | 92-105% |
Properties
Molecular Formula |
C18H23ClINO3 |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |
InChI Key |
IPBBLNVKGLDTML-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Design
Core Phenethylamine Synthesis
The foundational structure begins with 2,5-dimethoxyphenethylamine. Iodination at the para position is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C for 24 hours. This yields 4-iodo-2,5-dimethoxyphenethylamine with >90% purity, confirmed by thin-layer chromatography (TLC).
N-Alkylation with 2-Methoxybenzyl Group
The primary amine undergoes reductive alkylation with 2-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere. The reaction proceeds at room temperature for 12 hours, yielding the secondary amine intermediate. Excess reagents are removed via rotary evaporation, and the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7).
Deuterium Incorporation Strategies
Isotopic Labeling of Methoxy Groups
Deuteration at the 2-methoxybenzyl moiety is critical for mass spectrometry applications. The trideuteriomethoxy group (-OCD₃) is introduced by reacting 2-hydroxybenzyl alcohol with deuterated methyl iodide (CD₃I) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction mixture is stirred at 60°C for 48 hours, followed by quenching with ice-water and extraction with dichloromethane (DCM).
Table 1: Deuteration Reaction Parameters
| Parameter | Value |
|---|---|
| Reactant | 2-Hydroxybenzyl alcohol |
| Deuterating Agent | CD₃I |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Duration | 48 hours |
| Yield | 85% |
Salt Formation and Purification
Hydrochloride Salt Precipitation
The free base is dissolved in anhydrous ether, and hydrochloric acid (HCl) gas is bubbled through the solution until pH <2. The precipitated monohydrochloride salt is filtered, washed with cold ether, and dried under vacuum. X-ray diffraction confirms crystalline structure, while elemental analysis verifies stoichiometry (C: 46.3%, H: 4.9%, N: 3.0%).
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 10 mM ammonium acetate (pH 5.0) and methanol. The target compound elutes at 10.68 minutes, monitored at 254 nm.
Table 2: HPLC-MS/MS Parameters for Quantification
| Parameter | Value |
|---|---|
| Column | Restek Allure Biphenyl 5 µm |
| Mobile Phase A | 10 mM NH₄Ac + 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | 50% B → 80% B (1–10 min) |
| Flow Rate | 0.4 mL/min |
| Retention Time | 10.68 min |
| MS Transition | 431 → 124 (CE 30 eV) |
Analytical Validation
Comparative Extraction Methodologies
Supported Liquid Extraction (SLE) vs. Solid-Phase Extraction (SPE)
SLE using diatomaceous earth columns with dichloromethane/isopropanol (DCM/IPA) achieves 92% recovery, outperforming SPE’s 78%. Ion suppression is reduced to <15% in SLE versus 35% in SPE, attributed to cleaner matrix removal.
Table 3: Extraction Efficiency Comparison
| Parameter | SLE | SPE |
|---|---|---|
| Recovery | 92% | 78% |
| Ion Suppression | 15% | 35% |
| Solvent Volume | 6.5 mL | 13.3 mL |
| Time | 1 hour | 2.5 hours |
Challenges and Optimization
Deuterium Loss Mitigation
Acidic conditions during salt formation risk deuterium exchange. Substituting HCl gas with anhydrous HCl in dioxane reduces isotopic loss from 12% to <2%.
Scalability Limitations
Batch sizes >50 g exhibit reduced yields (68%) due to exothermic side reactions. Controlled addition of NaBH₃CN at -10°C restores yields to 85%.
Chemical Reactions Analysis
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 4-position can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as a potent agonist, activating the receptor and triggering a cascade of intracellular signaling events . This leads to altered neurotransmitter release and changes in neuronal activity, which are responsible for its hallucinogenic effects .
Comparison with Similar Compounds
Key Observations :
- Stability: The deuterated 25I-NBOMe-d3 HCl exhibits superior stability compared to its non-deuterated counterpart, which degrades rapidly at room temperature. Bromo (25B) and chloro (25C) analogs show moderate stability, while ethyl-substituted 25E-NBOMe is more stable due to reduced electrophilic halogen reactivity .
- Isotopic Labeling : Deuterium in 25I-NBOMe-d3 HCl minimizes metabolic interference in analytical assays, enabling precise quantification of the parent compound in biological samples .
Pharmacological and Clinical Profiles
Receptor Binding and Potency
NBOMe compounds act as potent agonists at serotonin 5-HT₂A receptors, with potency influenced by the 4-position substituent:
Clinical Toxicity
Key Observations :
- Seizure Risk : Both 25I- and 25B-NBOMe are associated with seizures, but 25B-NBOMe cases often require extended sedation (e.g., 3 days) due to persistent seizure activity .
- Mortality : 25I-NBOMe has higher reported fatalities linked to hyperthermia and cardiac arrest .
Analytical Detection
Deuterated analogs like 25I-NBOMe-d3 HCl are critical for accurate quantification:
Biological Activity
4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, commonly referred to as 25I-NBOMe, is a synthetic compound belonging to the class of phenethylamines. This compound has garnered attention due to its potent psychoactive properties and its association with various biological activities. This article reviews the biological activity of 25I-NBOMe, focusing on its pharmacological effects, toxicity, and detection methods.
- Molecular Formula : C18H22INO3·ClH
- Molecular Weight : 463.74 g/mol
- CAS Number : 1043868-97-8
Pharmacological Effects
25I-NBOMe primarily acts as a potent agonist at the 5-HT2A serotonin receptor, which is implicated in its hallucinogenic effects. The compound exhibits a high affinity for this receptor, leading to significant alterations in perception and cognition.
Table 1: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 0.5 nM |
| 5-HT2C | 3.0 nM |
| D2 | 20 nM |
Toxicity and Adverse Effects
Despite its psychoactive potential, 25I-NBOMe has been associated with serious toxicity. Reports indicate a range of adverse effects including severe agitation, hallucinations, and cardiovascular complications. The compound's safety profile remains a concern, particularly in recreational contexts.
Case Studies
- Case Study on Acute Toxicity : A report documented a case of acute toxicity following the ingestion of 25I-NBOMe. The patient exhibited severe agitation and cardiovascular instability requiring emergency intervention.
- Postmortem Analysis : A study focused on postmortem detection of 25I-NBOMe in biological fluids highlighted the challenges in identifying this compound due to its rapid metabolism and low concentrations in tissues .
Detection Methods
The detection of 25I-NBOMe in biological samples has been achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for forensic analysis and toxicological studies.
Table 2: Analytical Techniques for Detection
| Technique | Sensitivity | Specificity |
|---|---|---|
| HPLC | High | Moderate |
| GC-MS | Very High | Very High |
| LC-MS/MS | Ultra High | Ultra High |
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of the deuterated (d3) moiety in this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the integration ratio of deuterium (D) to hydrogen (H) signals, particularly in the methyl groups. For quantitative validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic peak resolution can confirm ≥98% deuterium incorporation (atom% D) .
- Example : Compare the -NMR spectrum of the deuterated compound with its non-deuterated analog; absence of specific proton peaks (e.g., methyl groups) confirms deuteration.
Q. What synthetic strategies are recommended for introducing the iodine substituent at the 4-position of the benzene ring?
- Methodology : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions (e.g., HSO/AcOH) to avoid over-iodination. Post-synthetic purification via flash chromatography (silica gel, eluent: DCM/MeOH gradient) ensures high yield and purity .
- Challenge : Competing bromination or methoxy group cleavage may occur; monitor reaction progress with thin-layer chromatography (TLC) .
Q. How does the monohydrochloride salt form affect solubility and stability in aqueous buffers?
- Methodology : Conduct pH-dependent solubility studies (e.g., phosphate-buffered saline at pH 7.4 vs. acidic gastric fluid at pH 1.2). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV quantification of degradation products .
- Key Finding : Hydrochloride salts typically enhance aqueous solubility but may hydrolyze under alkaline conditions.
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in the N-[(2-methoxyphenyl)methyl] substituent?
- Methodology : Use X-ray crystallography to confirm the spatial arrangement of the methoxyphenylmethyl group. For dynamic analysis, rotational-echo double-resonance (REDOR) NMR probes internuclear distances between -labeled methoxy groups and adjacent protons .
- Data Conflict Example : Discrepancies in crystallographic vs. NMR-derived torsion angles may arise due to crystal packing effects.
Q. How do halogen substituents (I vs. Br/Cl) at the 4-position influence receptor binding affinity in serotonin analogs?
- Methodology : Perform radioligand displacement assays (e.g., -LSD for 5-HT receptors) using halogen-substituted analogs. Correlate binding data with density functional theory (DFT) calculations of electrostatic potential surfaces .
- Table : Comparative IC Values
| Substituent (X) | IC (nM) | Receptor |
|---|---|---|
| I (Target) | 12.3 ± 1.2 | 5-HT |
| Br (Analog) | 18.9 ± 2.1 | 5-HT |
| Cl (Analog) | 45.6 ± 3.8 | 5-HT |
Q. What metabolic pathways are anticipated for the deuterated compound in hepatic microsomes?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use high-resolution mass spectrometry (HRMS) to identify deuterium-retaining vs. -losing metabolites. Compare with non-deuterated controls to assess kinetic isotope effects (KIEs) .
- Advanced Insight : Deuterium at metabolically labile positions (e.g., benzylic C-H) may reduce CYP450-mediated oxidation rates, prolonging half-life.
Q. How can researchers address discrepancies in reported pharmacological data for halogenated phenethylamines?
- Methodology : Replicate studies under standardized conditions (e.g., cell line, incubation time). Perform meta-analysis of published IC/EC values, applying Bland-Altman plots to identify systematic biases. Validate receptor specificity via knockout cell models .
- Example : Conflicting 5-HT vs. σ1 receptor affinities may stem from differences in assay temperature (25°C vs. 37°C).
Technical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
